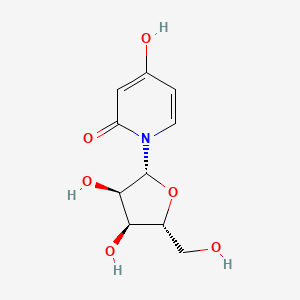
3-デアザウリジン
概要
説明
3-デアザウリジンは、ウリジンと構造的に類似したヌクレオシドアナログです。 シチジン三リン酸合成酵素を競合的に阻害することで、シチジン5'-三リン酸の生合成を阻害することが知られています
科学的研究の応用
3-Deazauridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
3-デアザウリジンの主要な作用機序は、シチジン三リン酸合成酵素の阻害に関与し、シチジン5'-三リン酸レベルの低下につながります。 この阻害はRNA合成を阻害し、細胞増殖に影響を与え、急速に増殖するがん細胞に対して効果的です . さらに、3-デアザウリジンは他の抗腫瘍剤と相乗的に作用し、その有効性を高めることができます .
類似化合物:
5-アザシチジン: 抗がん特性を持つ別のヌクレオシドアナログ。
シトシンアラビノシド: 特定の白血病の治療に使用されます。
チミジン: DNA合成に関与するヌクレオシド.
独自性: 3-デアザウリジンは、シチジン三リン酸合成酵素の特異的な阻害と、他の抗がん剤との相乗的な作用能力により、独自性があります。 これは、がん研究と治療における貴重な化合物となっています .
Safety and Hazards
When handling 3-Deazauridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The introduction of a fluorine atom at C3 of 3-Deazauridine shifts its antimetabolic activity from inhibition of CTP Synthetase to inhibition of Orotidylate Decarboxylase . This opens up new possibilities for the use of 3-Deazauridine in the treatment of diseases where the inhibition of Orotidylate Decarboxylase is beneficial .
生化学分析
Biochemical Properties
3-Deazauridine plays a crucial role in biochemical reactions by inhibiting cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . This inhibition leads to a reduction in cellular cytidine triphosphate levels, affecting RNA synthesis. 3-Deazauridine interacts with several enzymes and proteins, including cytidine triphosphate synthetase and RNA polymerase . The nature of these interactions involves competitive inhibition, where 3-Deazauridine competes with natural substrates for enzyme binding sites .
Cellular Effects
3-Deazauridine exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits RNA synthesis by reducing cytidine triphosphate levels, leading to decreased cell proliferation and increased apoptosis . Additionally, 3-Deazauridine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the replication of RNA viruses by targeting viral RNA polymerase . These effects highlight the compound’s potential as an anticancer and antiviral agent.
Molecular Mechanism
At the molecular level, 3-Deazauridine exerts its effects through several mechanisms. It competitively inhibits cytidine triphosphate synthetase, reducing cytidine triphosphate levels and subsequently inhibiting RNA synthesis . This inhibition affects various cellular processes, including gene expression and enzyme activity. Additionally, 3-Deazauridine can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on RNA synthesis . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Deazauridine can vary over time. The compound has demonstrated stability under certain conditions, but its degradation can occur, affecting its long-term efficacy . In vitro studies have shown that 3-Deazauridine has a rapid onset of action, with significant antineoplastic effects observable within hours of treatment . Long-term effects on cellular function include sustained inhibition of RNA synthesis and potential resistance development in some cell lines .
Dosage Effects in Animal Models
The effects of 3-Deazauridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits moderate antitumor activity, while higher doses can lead to increased toxicity . For instance, in mice with L1210 leukemia cells, the optimal dose was found to be 250 mg/kg/day, with higher doses resulting in adverse effects . These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
3-Deazauridine is involved in several metabolic pathways, primarily affecting pyrimidine nucleotide biosynthesis. The compound inhibits cytidine triphosphate synthetase, leading to reduced cytidine triphosphate levels and altered metabolic flux . Additionally, 3-Deazauridine can be incorporated into RNA in place of uridine, affecting RNA stability and function . These metabolic interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Deazauridine is transported and distributed through nucleoside transporters . The compound’s transport is pH-dependent, with the undissociated form being the primary substrate for nucleoside transporters . Once inside the cell, 3-Deazauridine can be phosphorylated to its active triphosphate form, which accumulates in the cytoplasm and exerts its inhibitory effects on RNA synthesis . This distribution pattern is essential for its therapeutic efficacy.
Subcellular Localization
3-Deazauridine’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it is phosphorylated to its active form . This localization is facilitated by nucleoside transporters and specific targeting signals that direct 3-Deazauridine to the cytoplasm . Additionally, the compound’s interaction with cytidine triphosphate synthetase and RNA polymerase occurs within the cytoplasm, further emphasizing its subcellular activity .
準備方法
合成経路と反応条件: 3-デアザウリジンの合成は、通常、ウリジンの修飾を含みます。一般的な方法の1つは、ウリジンの脱アミノ化に続き、3位にある窒素原子を炭素原子に置換するための化学反応のシリーズです。 このプロセスには、オキシ塩化リンやアンモニアなどの試薬の使用がしばしば伴います .
工業的生産方法: 3-デアザウリジンの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、より高い収率と純度のために最適化されており、最終製品が医薬品規格を満たすことを保証するために、結晶化やクロマトグラフィーなどの高度な精製技術がしばしば採用されます .
化学反応の分析
反応の種類: 3-デアザウリジンは、以下を含むさまざまな化学反応を起こします。
酸化: 異なる誘導体を形成するために酸化することができます。
還元: 還元反応は官能基を修飾することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素ガス存在下でパラジウム炭素(Pd / C)などの触媒。
主な生成物: これらの反応から生成される主な生成物は、さまざまな生物学的活性と特性を持つことができる、さまざまなデアザウリジン誘導体です .
科学研究への応用
3-デアザウリジンは、科学研究において幅広い用途を持っています。
化学: 他のヌクレオシドアナログの合成のためのビルディングブロックとして使用されます。
生物学: 核酸代謝と酵素阻害に対するその影響について研究されています。
類似化合物との比較
5-Azacytidine: Another nucleoside analogue with anticancer properties.
Cytosine Arabinoside: Used in the treatment of certain leukemias.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness: 3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to act synergistically with other anticancer agents. This makes it a valuable compound in cancer research and therapy .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKZNLSFMZJJA-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945889 | |
| Record name | 3-Deazauridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-42-7 | |
| Record name | 3-Deazauridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23205-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazauridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazauridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEAZAURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: 3DU is an antimetabolite that primarily exerts its action by inhibiting cytidine triphosphate synthetase (CTPS). [] 3DU is first phosphorylated intracellularly to its active metabolite, 3-deazauridine triphosphate (3DU-TP), which then competes with uridine triphosphate (UTP) for binding to CTPS. [, ] This inhibits the conversion of UTP to cytidine triphosphate (CTP), a crucial step in pyrimidine nucleotide biosynthesis. [, ]
A: Inhibition of CTPS by 3DU-TP leads to a reduction in intracellular CTP levels. [, , , , ] This depletion disrupts both DNA and RNA synthesis, as CTP is an essential building block for both nucleic acids. [, , ] Additionally, 3DU treatment can lead to:
- Synergistic effects with other antimetabolites: 3DU can enhance the incorporation and activity of other pyrimidine antimetabolites, such as 5-azacytidine and 1-β-D-arabinofuranosylcytosine (Ara-C), by reducing the competition for uptake and phosphorylation. [, , ]
A: The molecular formula of 3-deazauridine is C9H13N3O6, and its molecular weight is 259.21 g/mol. [, , ]
A: Yes, spectroscopic data, including 1H NMR and UV, has been used to characterize 3-deazauridine and its various synthetic derivatives. [, , ] The specific chemical shifts and absorbance patterns are dependent on the specific structure and substituents present.
A: 3-deazauridine was first synthesized in the 1960s. [] Initial research focused on its potential as an antitumor agent due to its ability to inhibit nucleic acid synthesis. [, , ]
ANone: While the initial focus was on cancer treatment, research on 3DU has broadened to explore its potential in other areas, including:
- Antiviral activity: Studies have shown that 3DU exhibits in vitro and in vivo activity against various RNA viruses, including influenza virus, bluetongue virus, Colorado tick fever virus, Japanese B encephalitis virus, and Cymbidium mosaic virus. [, , , , ]
- Drug potentiation: A significant area of interest is the use of 3DU to enhance the efficacy of other antimetabolite drugs, particularly those targeting pyrimidine synthesis. [, , , ]
- Drug resistance: Research is ongoing to understand the mechanisms of resistance to 3DU and to develop strategies to overcome or circumvent this resistance. [, ]
ANone: Research on 3DU has fostered collaboration among various scientific disciplines, including:
- Biochemistry & Pharmacology: To elucidate the mechanism of action, metabolism, and drug interactions of 3DU. [, , , , ]
- Virology & Microbiology: To investigate the antiviral activity of 3DU against various RNA viruses. [, , , , ]
- Oncology & Hematology: To evaluate the efficacy of 3DU in treating various cancers, particularly leukemia. [, , , , ]
- Medicinal Chemistry & Drug Discovery: To design and synthesize novel derivatives of 3DU with improved potency, selectivity, and pharmacokinetic properties. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


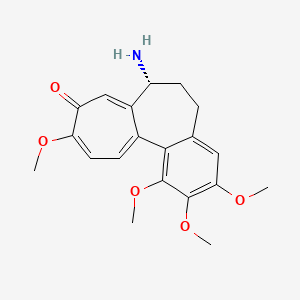
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)


![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
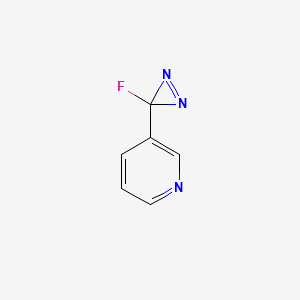

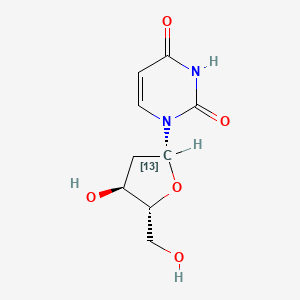
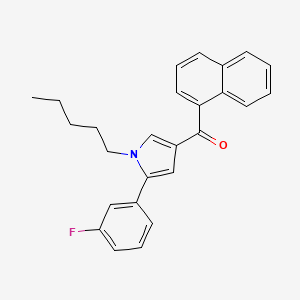


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
